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molecular formula C13H19N3O3 B8514038 1-methyl-4-[3-(methyloxy)-4-nitrophenyl]hexahydro-1H-1,4-diazepine

1-methyl-4-[3-(methyloxy)-4-nitrophenyl]hexahydro-1H-1,4-diazepine

Cat. No. B8514038
M. Wt: 265.31 g/mol
InChI Key: OOYFUTSFDZMQQZ-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

To a solution of 1-methyl-4-[3-(methyloxy)-4-nitrophenyl]hexahydro-1H-1,4-diazepine (1.77 g, 6.67 mmol) in 15 mL of ethanol (with 1 mL DMF added to aid solubility) was added 5% platinum on carbon (200 mg) and subjected to a H2 balloon for 16 h. At this time the reaction mixture was filtered through celite and washed with methanol. Solvents were evaporated under reduced pressure to afford 4-(4-methylhexahydro-1H-1,4-diazepin-1-yl)-2-(methyloxy)aniline (1.46 g, 6.2 mmol, contains residual DMF). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.85 (ddd, J=11.55, 6.05, 5.87 Hz, 2 H) 2.24 (s, 3 H) 2.39-2.47 (m, 2 H) 2.54-2.60 (m, 2 H) 3.28-3.36 (m, 2 H) 3.36-3.42 (m, 2H) 3.73 (s, 3 H) 3.93 (s, 2 H) 6.07 (dd, J=8.43, 2.66 Hz, 1 H) 6.23 (d, J=2.57 Hz, 1 H) 6.49 (d, J=8.43 Hz, 1 H)
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:8][CH2:7][CH2:6][N:5]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[C:11]([O:18][CH3:19])[CH:10]=2)[CH2:4][CH2:3]1>C(O)C.[Pt]>[CH3:1][N:2]1[CH2:8][CH2:7][CH2:6][N:5]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[C:11]([O:18][CH3:19])[CH:10]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
1.77 g
Type
reactant
Smiles
CN1CCN(CCC1)C1=CC(=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
At this time the reaction mixture was filtered through celite
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1CCN(CCC1)C1=CC(=C(N)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.2 mmol
AMOUNT: MASS 1.46 g
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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